molecular formula C12H16ClNO2 B2744291 2-chloro-N-methyl-N-(3-phenoxypropyl)acetamide CAS No. 1184030-65-6

2-chloro-N-methyl-N-(3-phenoxypropyl)acetamide

Cat. No. B2744291
M. Wt: 241.72
InChI Key: RFMDZNGVLQBCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-methyl-N-(3-phenoxypropyl)acetamide” is a chemical compound with the CAS Number: 1184030-65-6 . It has a molecular weight of 241.72 and is typically stored at 4 degrees Celsius . The compound is in the form of an oil .


Molecular Structure Analysis

The IUPAC name for this compound is “2-chloro-N-methyl-N-(3-phenoxypropyl)acetamide” and its InChI code is "1S/C12H16ClNO2/c1-14(12(15)10-13)8-5-9-16-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3" .


Physical And Chemical Properties Analysis

The compound is an oil . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Herbicide Metabolism

Research on chloroacetamide herbicides, such as acetochlor and butachlor, has highlighted their metabolism in liver microsomes of humans and rats. These studies reveal complex metabolic pathways leading to potential carcinogenicity involving DNA-reactive dialkylbenzoquinone imine. Metabolites like CMEPA and CDEPA play critical roles in these pathways, with significant differences observed between human and rat liver microsomes' metabolic capacities (Coleman et al., 2000).

Anticancer and Anti-Inflammatory Properties

Synthesized derivatives of phenoxy acetamide have been explored for their potential anticancer, anti-inflammatory, and analgesic activities. Certain compounds containing halogens on the aromatic ring showed promising results against cancer cell lines and inflammation, indicating the potential of these derivatives in therapeutic applications (Rani et al., 2014).

Antimicrobial Evaluation

Novel imines and thiazolidinones derived from chloro-3-methylphenoxy acetamide have been synthesized and assessed for their antibacterial and antifungal activities. These studies contribute to the development of new antimicrobial agents, expanding the applications of acetamide derivatives in medical and pharmaceutical research (Fuloria et al., 2009).

Pharmaceutical Synthesis

The chemical synthesis of N-methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide demonstrates the potential of this compound as a precursor in pharmaceutical manufacturing. Optimization of reaction conditions has led to significant yields, showcasing its relevance in drug design and discovery processes (Gao Yonghong, 2009).

Safety And Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms . The hazard statements associated with it are H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-chloro-N-methyl-N-(3-phenoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-14(12(15)10-13)8-5-9-16-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMDZNGVLQBCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCOC1=CC=CC=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-methyl-N-(3-phenoxypropyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.